1-Pyrroline-2-carboxylate

Description

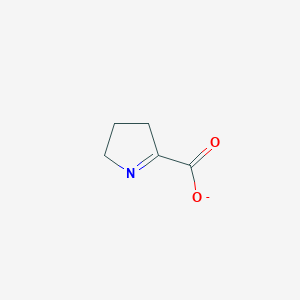

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6NO2- |

|---|---|

Molecular Weight |

112.11 g/mol |

IUPAC Name |

3,4-dihydro-2H-pyrrole-5-carboxylate |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8)/p-1 |

InChI Key |

RHTAIKJZSXNELN-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(=NC1)C(=O)[O-] |

Origin of Product |

United States |

Metabolic Pathways and Interconversions of 1 Pyrroline 2 Carboxylate

Biosynthesis of 1-Pyrroline-2-carboxylate

The biosynthesis of this compound is primarily an oxidative process involving the amino acid proline as its direct precursor. This transformation is a key step in specific metabolic pathways found across various organisms, from bacteria to humans.

Precursors and Early Stage Transformations

The principal precursor for the biosynthesis of this compound is the amino acid proline. Both D-proline and L-proline can serve as starting materials for its formation. The initial transformation involves the formal oxidation of the proline ring. ebi.ac.uk This process removes hydrogen from both the nitrogen atom and the alpha-carbon (the carbon adjacent to the carboxyl group), resulting in the formation of a carbon-nitrogen double bond (an imine) within the five-membered ring structure. In certain microorganisms, L-proline is considered the likely physiological precursor for P2C, which can then be incorporated into the biosynthesis of more complex natural products. researchgate.net

Enzymatic Steps and Intermediates

The conversion of proline to this compound is catalyzed by specific oxidoreductase enzymes. The specific enzyme and cofactor requirements can vary depending on the organism and the stereoisomer of proline being metabolized.

From D-Proline: In many organisms, this compound can be synthesized from D-proline through the action of the enzyme D-amino-acid oxidase (DAO). This enzyme catalyzes the oxidation of various D-amino acids.

From L-Proline: The enzyme pyrroline-2-carboxylate reductase (EC 1.5.1.1), also known as L-proline:NAD(P)+ 2-oxidoreductase, facilitates the reversible reaction between L-proline and P2C. wikipedia.org While its primary role in some pathways is the reduction of P2C, the reverse reaction, the oxidation of L-proline using NAD+ or NADP+ as an acceptor, leads to the formation of this compound. wikipedia.org

Bacterial Pathways: In the bacterium Sinorhizobium meliloti, the catabolism of D-proline is initiated by its conversion to Δ(1)-pyrroline-2-carboxylate (an alternative name for P2C). nih.gov This step is primarily catalyzed by the enzyme HypO, which functions as a D-amino acid dehydrogenase. nih.gov

| Enzyme | EC Number | Substrate | Product | Organism Example |

| D-amino-acid oxidase | 1.4.3.3 | D-Proline | This compound | Humans, various |

| Pyrroline-2-carboxylate reductase (reverse reaction) | 1.5.1.1 | L-Proline | This compound | Various |

| HypO (D-amino acid dehydrogenase) | N/A | D-Proline | This compound | Sinorhizobium meliloti |

Catabolism and Degradation Pathways of this compound

The catabolism of this compound is a critical process for recycling proline and linking its metabolic fate to other pathways. These pathways primarily involve reductive processes that convert the imine back into an amine.

Pathways Leading to Downstream Metabolites

The primary downstream metabolite of this compound is L-proline. The reduction of the C=N double bond in P2C regenerates the pyrrolidine (B122466) ring of proline. This conversion is a key step in pathways that utilize D-proline. For instance, in S. meliloti, P2C formed from D-proline is converted into L-proline, which can then be used by the organism. nih.gov This allows for the metabolic integration of D-amino acids into the L-amino acid pool.

Oxidative and Reductive Transformations

The central catabolic transformation of this compound is its reduction to L-proline.

Reductive Pathway: This reaction is catalyzed by the enzyme pyrroline-2-carboxylate reductase (EC 1.5.1.1). wikipedia.org The enzyme utilizes the reduced cofactors NADH or NADPH as an electron donor to reduce the imine bond of P2C, yielding L-proline. wikipedia.org In the specific case of S. meliloti, this reduction is carried out by the HypS protein, which is an NADPH-dependent reductase. nih.gov

| Transformation | Process | Enzyme | Cofactor | Product |

| This compound → L-Proline | Reduction | Pyrroline-2-carboxylate reductase | NADH or NADPH | L-Proline |

Interrelationships with Core Amino Acid Metabolism

The metabolism of this compound is intrinsically linked with core amino acid metabolism, primarily through its direct relationship with proline.

Proline Metabolism: P2C is a direct intermediate in both the catabolism and biosynthesis of proline. The interconversion between L-proline and P2C, catalyzed by pyrroline-2-carboxylate reductase, is a central point of regulation in proline metabolic pathways. wikipedia.org

Bridging D- and L-Amino Acid Metabolism: The pathway observed in bacteria like S. meliloti, where D-proline is converted to P2C and subsequently to L-proline, provides a clear example of how P2C metabolism can serve as a bridge between the pools of D- and L-amino acids. nih.gov This allows organisms to utilize alternative sources of amino acids.

Connection to Broader Metabolic Networks: The enzyme pyrroline-2-carboxylate reductase, which interconverts L-proline and P2C, is noted to participate in the broader metabolic networks of lysine (B10760008) degradation as well as arginine and proline metabolism, indicating a wider role for this pathway in cellular nitrogen and carbon management. wikipedia.org While the direct downstream products of P2C other than proline are not extensively documented, its precursor, proline, is derived from L-glutamate, a central hub in amino acid metabolism. wikipedia.org

Role in L-Proline Metabolism (Synthesis and Degradation)

This compound is a central intermediate in the metabolism of L-proline, participating in both its catabolic breakdown and its anabolic synthesis. wikipedia.org The degradation of L-proline is initiated by the enzyme L-proline dehydrogenase (PRODH), also known as proline oxidase (POX). This mitochondrial inner-membrane enzyme catalyzes the FAD-dependent two-electron oxidation of L-proline to produce Δ¹-pyrroline-5-carboxylate (P5C), not this compound. nih.govnih.gov However, a distinct pathway involving pyrroline-2-carboxylate exists.

The enzyme pyrroline-2-carboxylate reductase (EC 1.5.1.1) catalyzes the reversible reaction between L-proline and this compound. wikipedia.org In the degradative direction, this enzyme, also referred to as L-proline:NAD(P)+ 2-oxidoreductase, oxidizes L-proline to this compound, using NAD+ or NADP+ as an acceptor. wikipedia.org

Conversely, in the synthetic direction, the same enzyme catalyzes the reduction of this compound to form L-proline. This reaction consumes the reducing equivalents NADH or NADPH. wikipedia.org This step is crucial for completing certain metabolic routes that produce P2C as an intermediate, thereby regenerating the proteogenic amino acid L-proline. nih.gov

Table 1: Key Enzyme in L-Proline and this compound Interconversion

| Enzyme Name | EC Number | Reaction Catalyzed | Cofactor(s) | Organism Examples |

| Pyrroline-2-carboxylate reductase | 1.5.1.1 | L-proline + NAD(P)+ ⇌ this compound + NAD(P)H + H+ | NAD+, NADP+ | Bacteria |

Connections to Arginine and Ornithine Metabolism

The metabolism of this compound is linked to that of arginine and ornithine, primarily through pathways involving D-amino acids and their intermediates. While L-arginine and L-ornithine are precursors for L-proline synthesis via the intermediate Δ¹-pyrroline-5-carboxylate (P5C) in the urea (B33335) cycle, the connection to this compound (P2C) is more specifically observed in D-amino acid pathways. nih.gov In some metabolic contexts, D-ornithine can be a substrate in pathways that ultimately intersect with D-proline and P2C metabolism. For instance, certain bacterial enzymes show broad specificity and can act on intermediates derived from D-ornithine, channeling them towards P2C.

Involvement in Lysine Degradation Pathways

In mammals, lysine is primarily degraded via the saccharopine pathway in the mitochondria. nih.govnih.gov However, alternative pathways exist, particularly in other organisms like bacteria, where this compound is an intermediate. Pyrroline-2-carboxylate reductase, the enzyme that interconverts L-proline and P2C, also participates in lysine degradation. wikipedia.org

Research in the bacterium Azospirillum brasilense has identified a specific NAD(P)H-dependent Δ¹-pyrroline-2-carboxylate (Pyr2C) reductase, encoded by the LhpI gene. nih.gov Disruption of this gene resulted in the bacterium's inability to grow on D-lysine as a carbon source. nih.gov This indicates that in this organism, D-lysine is metabolized into an intermediate, Δ¹-piperideine-2-carboxylate (the six-membered ring analog of P2C), which is then converted to P2C. The LhpI enzyme then reduces P2C to L-proline. nih.gov This demonstrates a clear, albeit indirect, role for this compound in the metabolic processing of D-lysine in certain bacteria. nih.gov

Role in D-Amino Acid Metabolism

This compound plays a significant role in the metabolism of D-amino acids, particularly D-proline. The enzyme D-amino-acid oxidase can biosynthesize 1-pyrroline-2-carboxylic acid from D-proline. This reaction involves the oxidation of D-proline, producing P2C and hydrogen peroxide.

This pathway serves as a mechanism for the conversion of D-proline into the metabolically versatile L-proline. Following its formation from D-proline, P2C can be reduced by the enzyme pyrroline-2-carboxylate reductase to L-proline. nih.gov This two-step process effectively functions as a racemization pathway, allowing organisms to utilize the D-enantiomer of proline. Evidence from Azospirillum brasilense shows that a single enzyme, a novel Pyr2C reductase, is essential for the metabolic pathways of D-proline and D-lysine, highlighting P2C as a central junction point. nih.gov

Table 2: Enzymes Connecting this compound to D-Amino Acid Metabolism

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Organism Examples |

| D-amino-acid oxidase | 1.4.3.3 | D-Proline, O₂ | This compound, H₂O₂ | Humans, various organisms |

| Δ¹-Pyrroline-2-carboxylate reductase (LhpI) | 1.5.1.1 (family) | This compound, NAD(P)H | L-Proline, NAD(P)+ | Azospirillum brasilense |

Integration into Broader Carbon and Nitrogen Cycling

As an intermediate linking the metabolism of proline, arginine, ornithine, and lysine, this compound is integrated into the central carbon and nitrogen cycles of the cell. The pathways in which it participates facilitate the flow of essential elements between major metabolic pools.

The degradation of amino acids like proline and lysine ultimately provides carbon skeletons for the tricarboxylic acid (TCA) cycle. youtube.com For example, the conversion of proline through intermediates eventually yields glutamate (B1630785), which can be deaminated to the TCA cycle intermediate α-ketoglutarate. medicinacomplementar.com.br By participating in these pathways, P2C is part of a system that channels carbon from amino acid breakdown into central energy metabolism.

From a nitrogen cycling perspective, these same pathways are critical. The synthesis of proline from glutamate incorporates nitrogen into the pyrrolidine ring structure. nih.gov Conversely, the catabolism of proline and other amino acids releases nitrogen, often in the form of ammonium (B1175870) or through transamination reactions that transfer the amino group to other molecules like α-ketoglutarate to form glutamate. nih.gov This glutamate can then serve as a nitrogen donor for the synthesis of other amino acids and nitrogenous compounds or enter the urea cycle for nitrogen excretion. The role of P2C in interconverting D- and L-amino acids also ensures that nitrogen from various sources can be efficiently assimilated and utilized within the cell.

Enzymology of 1 Pyrroline 2 Carboxylate Metabolism

Pyrroline-2-carboxylate Reductase (EC 1.5.1.1, EC 1.5.1.49, EC 1.5.1.21)

Pyrroline-2-carboxylate reductase (P2CR) is a family of oxidoreductases that catalyze the reduction of 1-pyrroline-2-carboxylate to L-proline. This reaction is a key step in proline biosynthesis and is also involved in the catabolism of D-lysine and D-proline in some bacteria. wikipedia.orgexpasy.orggenome.jp These enzymes are classified under different EC numbers based on their substrate specificity and coenzyme preference.

The substrate specificity and coenzyme preferences of pyrroline-2-carboxylate reductases vary among different organisms and isozymes, leading to their classification into distinct EC numbers.

EC 1.5.1.1 (1-piperideine-2-carboxylate/1-pyrroline-2-carboxylate reductase [NAD(P)H]) : Enzymes under this classification can utilize both 1-piperideine-2-carboxylate (B1234270) and this compound as substrates. wikipedia.orgexpasy.orggenome.jp They are capable of using both NADH and NADPH as coenzymes, often with similar activity for both. expasy.orggenome.jpcreative-enzymes.com For example, the enzyme from the bacterium Azospirillum brasilense is involved in the metabolism of trans-3-hydroxy-L-proline and shows activity with both NADH and NADPH. expasy.orggenome.jp

EC 1.5.1.49 (this compound reductase [NAD(P)H]) : This enzyme is specific for this compound and shows minimal or no activity with 1-piperideine-2-carboxylate. expasy.org While it can use both NADH and NADPH, it typically exhibits higher activity with NADPH. expasy.org An example is the enzyme from the bacterium Colwellia psychrerythraea, which is involved in trans-3-hydroxy-L-proline metabolism. expasy.org

EC 1.5.1.21 (1-piperideine-2-carboxylate/1-pyrroline-2-carboxylate reductase (NADPH)) : This class of enzymes is characterized by its strict specificity for NADPH as the coenzyme. expasy.orggenome.jpcathdb.info It is involved in the catabolism of D-lysine and D-proline in bacteria such as those from the Pseudomonas genus. expasy.orggenome.jp

Table 1: Comparison of Pyrroline-2-carboxylate Reductase EC Numbers

| EC Number | Substrate(s) | Coenzyme Preference |

|---|---|---|

| 1.5.1.1 | 1-piperideine-2-carboxylate, this compound | NADH and NADPH expasy.orggenome.jpcreative-enzymes.com |

| 1.5.1.49 | This compound | NADPH > NADH expasy.org |

| 1.5.1.21 | 1-piperideine-2-carboxylate, this compound | NADPH only expasy.orggenome.jp |

The catalytic mechanism of pyrroline-2-carboxylate reductase involves the transfer of a hydride ion from the nicotinamide (B372718) coenzyme (NADH or NADPH) to the C2 position of the this compound ring, followed by protonation to yield L-proline.

Studies on human Δ¹-pyrroline-5-carboxylate reductase 3 (PYCR3), which is homologous to P2CR, suggest a random ordered Bi-Bi kinetic mechanism. nih.gov This indicates that either the substrate or the coenzyme can bind to the enzyme first, and the products are released in a random order. nih.gov The catalytic process in some bacterial forms, such as the one from Pseudomonas syringae, is facilitated by a catalytic triad (B1167595) of Asp:Ser:His. nih.gov

Kinetic parameters for these enzymes have been determined for various organisms. For instance, two isozymes of Δ¹-pyrroline-5-carboxylate reductase (P5CR-1 and P5CR-2) from spinach leaves, which are related to P2CR, exhibited Km values for Δ¹-pyrroline-5-carboxylate of 0.122 mM and 0.162 mM, respectively. nih.gov Their Km values for NADPH were 9 µM and 19 µM, respectively. nih.gov

The crystal structure of pyrroline-2-carboxylate reductase reveals a complex architecture that facilitates its catalytic function. The enzyme from Pseudomonas syringae pv. tomato exists as a dimer, with each subunit comprising three distinct domains. nih.gov

Domain I and Domain III : These are mobile domains that undergo conformational changes upon substrate and coenzyme binding, which is crucial for catalysis and substrate recognition. nih.gov

Domain II (NADPH binding domain) : This domain features a seven-stranded, predominantly antiparallel β-sheet fold, which is a characteristic of a new family of NAD(P)H-dependent oxidoreductases. nih.gov The specific architecture of this binding site explains the enzyme's preference for NADPH over NADH. nih.gov

The enzyme from the archaeon Thermococcus litoralis also shows a dimeric structure with a dimerization domain and a Rossmann-fold NADH-binding domain. researchgate.net

Homologs and isozymes of pyrroline-2-carboxylate reductase are found across all domains of life, highlighting their fundamental role in metabolism.

Bacteria : In bacteria like Azospirillum brasilense and Pseudomonas species, these enzymes are involved in various metabolic pathways, including the degradation of D-lysine, D-proline, and trans-3-hydroxy-L-proline. rhea-db.orgnih.gov The LhpI gene in A. brasilense encodes a P2CR that is part of the ornithine cyclodeaminase/μ-crystallin superfamily. nih.gov

Archaea : The enzyme has been characterized in archaea such as Thermococcus litoralis, where it is involved in the degradation of trans-3-hydroxy-L-proline. researchgate.net

Eukaryotes : In humans, there are three isoforms of Δ¹-pyrroline-5-carboxylate reductase (PYCR1, PYCR2, and PYCR3), which are homologous to P2CR. nih.govresearchgate.net PYCR1 and PYCR2 are mitochondrial enzymes and share high sequence identity, while PYCR3 is cytosolic. nih.govresearchgate.net In plants, such as spinach, multiple isozymes of P5CR exist with differential distribution within the cell. nih.govhmdb.ca

Table 2: Examples of Pyrroline-2-carboxylate Reductase Homologs

| Organism | Enzyme/Gene | Cellular Location | Metabolic Role |

|---|---|---|---|

| Homo sapiens | PYCR1, PYCR2 | Mitochondria | Proline biosynthesis nih.govresearchgate.net |

| Homo sapiens | PYCR3 | Cytosol | Proline biosynthesis nih.govresearchgate.net |

| Azospirillum brasilense | LhpI | Cytosol | trans-3-hydroxy-L-proline, D-proline, D-lysine metabolism nih.gov |

| Pseudomonas syringae | P2CR | Cytosol | D-lysine and D-proline catabolism expasy.orgnih.gov |

| Spinacia oleracea | P5CR-1, P5CR-2 | Cytosol, Chloroplasts | Proline biosynthesis nih.gov |

1-Pyrroline-4-hydroxy-2-carboxylate Deaminase (EC 3.5.4.22)

1-Pyrroline-4-hydroxy-2-carboxylate deaminase, also known as HPC deaminase, is an enzyme that plays a role in the degradation of hydroxyproline (B1673980). wikipedia.org

This enzyme catalyzes the hydrolytic deamination of 1-pyrroline-4-hydroxy-2-carboxylate. wikipedia.org The reaction involves the addition of a water molecule to the substrate, leading to the cleavage of the carbon-nitrogen bond in the cyclic amidine. wikipedia.org

The product, 2,5-dioxopentanoate (B1259413) (also known as α-ketoglutaric semialdehyde), is an intermediate in the bacterial oxidation of hydroxyproline. wikipedia.orgsemanticscholar.org In some metabolic pathways, this intermediate is further dehydrogenated to α-ketoglutarate. semanticscholar.orgnih.gov This enzyme is part of the arginine and proline metabolism pathways. wikipedia.org It has been identified in bacteria such as Pseudomonas putida. semanticscholar.orguniprot.org

Enzymatic Properties and Specificity

The primary enzyme responsible for the metabolism of this compound (Pyr2C) is This compound reductase . This enzyme belongs to the family of oxidoreductases and catalyzes the reversible reaction converting Pyr2C to L-proline. The systematic name for this enzyme class is L-proline:NAD(P)+ 2-oxidoreductase. wikipedia.org The reaction is crucial in metabolic pathways such as lysine (B10760008) degradation and the metabolism of arginine and proline. wikipedia.org

The general chemical reaction catalyzed by this enzyme is: L-proline + NAD(P)⁺ ⇌ this compound + NAD(P)H + H⁺ wikipedia.org

Different forms of this reductase have been identified across various organisms, exhibiting distinct properties regarding cofactor usage and substrate specificity. For instance, the enzyme classified as EC 1.5.1.1, found in the bacterium Azospirillum brasilense, shows similar activity with both NADH and NADPH as cofactors. genome.jp In contrast, the enzyme classified as EC 1.5.1.21 from Pseudomonas species is specific for NADPH. genome.jp Another variant, EC 1.5.1.49 from the bacterium Colwellia psychrerythraea, is specific for this compound (as opposed to the related compound 1-piperideine-2-carboxylate) and shows higher activity with NADPH than with NADH. expasy.org

Detailed studies on Pyr2C reductases from various bacteria have elucidated their kinetic properties. For example, reductases from Azospirillum brasilense (AbLhpI) and Cupriavidus pinatubonensis (CpLhpI) show a clear preference for the reduction of Pyr2C over the oxidation of L-proline, with reaction equilibrium favoring the direction toward NADPH-dependent reduction. researchgate.net These enzymes exhibit optimal activity for the reduction reaction at a pH of around 6.5, while the optimal pH for the reverse oxidation reaction is approximately 10.5. researchgate.net

Structural studies of the Δ¹-piperideine-2-carboxylate/Δ¹-pyrroline-2-carboxylate reductase from Pseudomonas syringae have provided insight into its mechanism. The enzyme's preference for NADPH over NADH is determined by the specific architecture of its cofactor binding site. nih.gov The catalytic process involves a conformational change where mobile domains within the enzyme shift to create the active site, which features a catalytic triad of Asp, Ser, and His residues. nih.gov

| Enzyme/Organism | EC Number | Cofactor Preference | Substrate Specificity | Optimal pH (Reduction) | Reference |

|---|---|---|---|---|---|

| Azospirillum brasilense | 1.5.1.1 | NADH ≈ NADPH | 1-piperideine-2-carboxylate and this compound | ~6.5 | genome.jpresearchgate.net |

| Pseudomonas sp. | 1.5.1.21 | NADPH specific | - | - | genome.jp |

| Colwellia psychrerythraea | 1.5.1.49 | NADPH > NADH | Specific for this compound | - | expasy.org |

| Cupriavidus pinatubonensis | - | NADPH | - | ~6.5 | researchgate.net |

Other Associated Enzymes and Enzyme Systems

Glutamate (B1630785) dehydrogenase (GDH), a ubiquitous enzyme central to nitrogen metabolism, has been shown to catalyze the reduction of this compound. This reaction serves as a model for the redox step in the enzyme's primary function: the reductive amination of α-ketoglutarate. nih.gov The GDH-catalyzed reduction of Pyr2C utilizes NADPH as the reducing agent to produce L-proline. nih.govresearchgate.net

Research has demonstrated the reversibility of this model reaction. nih.gov The pH profiles indicate that the active substrate for the reduction is the N-protonated form of the imino acid (Pyr2C). nih.gov This activity highlights the mechanistic similarities between GDH and other ketimine reductases, as a key intermediate in the GDH-catalyzed reaction is an imine. researchgate.net

The metabolism of this compound is intrinsically linked to the broader pathways of proline biosynthesis, particularly those involving the intermediate Δ¹-pyrroline-5-carboxylate (P5C). In most eukaryotes and many bacteria, proline is synthesized from glutamate. nih.govwikipedia.org This pathway involves two key enzymes:

Pyrroline-5-carboxylate Synthetase (P5CS) : A bifunctional enzyme that catalyzes the first two steps, converting glutamate to P5C. nih.govmdpi.com

Pyrroline-5-carboxylate Reductase (P5CR) : Catalyzes the final step, reducing P5C to L-proline using NAD(P)H. symbiosisonlinepublishing.comfrontiersin.org

An alternative pathway for proline synthesis, found in a few bacteria, proceeds from L-ornithine. This route utilizes the enzyme ornithine cyclodeaminase (OCD) , which catalyzes the deaminating cyclization of L-ornithine to produce L-proline via a This compound (Pyr2C) intermediate. nih.gov This directly connects the metabolism of Pyr2C to the central proline biosynthesis machinery. In this pathway, a specific Pyr2C reductase, which can be a homolog of OCD itself, catalyzes the final reduction to proline. nih.gov

Regulation of Enzyme Activity and Gene Expression

The biosynthesis of proline is tightly regulated to maintain cellular homeostasis, primarily through feedback inhibition by its end-product, L-proline. This regulation predominantly targets the first committed step in the main synthesis pathway from glutamate. nih.gov

The key regulatory enzyme is P5CS , which is strongly inhibited by proline. nih.govresearchgate.net The N-terminal glutamate kinase (GK) domain of the P5CS enzyme contains the allosteric binding site for proline. nih.govsmolecule.com The concentration of proline required to achieve 50% inhibition of GK activity is typically in the low millimolar range in organisms like yeast and plants, indicating high sensitivity. nih.govsmolecule.com Site-directed mutagenesis studies have identified specific amino acid residues, such as phenylalanine at position 129 in plant P5CS, that are critical for this feedback sensitivity. nih.gov Altering these residues can virtually eliminate feedback inhibition, leading to significant overproduction of proline. nih.govresearchgate.net

| Enzyme | Inhibitor | Organism/System | Inhibition Constant (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| γ-Glutamyl Kinase (P5CS domain) | Proline | Saccharomyces cerevisiae | 0.5 mM | nih.gov |

| P5CS | Proline | Vigna aconitifolia (mothbean) | ~1.0 mM (wild-type) | nih.gov |

| P5CS (F129A mutant) | Proline | Vigna aconitifolia (mothbean) | Virtually eliminated | nih.gov |

| P5C Reductase | Proline | Saccharomyces cerevisiae | 115 mM (for NADPH-dependent activity) | mdpi.com |

| P5C Reductase | Arginine | Saccharomyces cerevisiae | Similar to proline inhibition | mdpi.com |

In addition to allosteric regulation, the enzymes involved in proline metabolism are controlled at the level of gene expression. The transcription of genes encoding P5CS is a major point of regulation, particularly in response to environmental stresses like drought and high salinity. d-nb.info In plants, two isoforms of P5CS often exist; one is constitutively expressed for normal growth, while the other is strongly induced by stress conditions, leading to the accumulation of proline as an osmoprotectant. d-nb.info The promoters of P5CS genes contain binding sites for a wide array of transcription factors, allowing for complex signaling integration. plantarchives.org

The gene for P5CR is also subject to transcriptional control, with transcript levels often being developmentally regulated. plantarchives.org For instance, P5CR activity is crucial during pollen and embryo development. plantarchives.org Reciprocal regulation between the genes for proline synthesis (like P5CS) and proline degradation (like proline dehydrogenase) ensures that proline levels are tightly controlled during and after periods of osmotic stress. wikipedia.org

Emerging evidence also points to post-transcriptional and post-translational levels of regulation. Studies in rice have identified alternative splicing of transcripts related to the biosynthesis of 2-acetyl-1-pyrroline, a compound derived from proline precursors. frontiersin.orgresearchgate.net These regulatory layers add further complexity to the control of metabolic flux through the proline and related pathways, suggesting that the expression and activity of enzymes like Pyr2C reductase are likely integrated into these broader regulatory networks. researchgate.net

Biological Roles and Physiological Significance in Research Models

Role in Microbial Physiology and Adaptations

In microorganisms, 1-Pyrroline-2-carboxylate is a key node in the utilization of specific amino acids, linking their catabolism to central metabolic pathways.

This compound plays a role in the interconversion of amino acid stereoisomers and nitrogen metabolism in certain bacteria. In the nitrogen-fixing soil bacterium Sinorhizobium meliloti, P2C is an essential intermediate in the conversion of D-proline to L-proline. asm.orgnih.gov The bacterium can utilize D-proline as both a carbon and nitrogen source. nih.gov This process involves the transport of D-proline into the cell, where it is converted to P2C. Subsequently, the enzyme Δ¹-pyrroline-2-carboxylate reductase (P2C reductase), encoded by the hypS gene, reduces P2C to L-proline in an NADPH-dependent reaction. asm.orgnih.gov This pathway allows the bacterium to utilize alternative amino acid sources present in its environment, such as the rhizosphere, contributing to its metabolic flexibility and survival. asm.orgresearchgate.net

The regulation of proline utilization pathways, which can involve P2C-related enzymes, is sometimes linked to the nitrogen status of the cell. For instance, in Klebsiella pneumoniae, the expression of proline utilization genes is elevated under nitrogen-limiting conditions, a response controlled by the Nitrogen Assimilation Control (NAC) protein. asm.org This suggests a mechanism for co-opting amino acid catabolism pathways to serve the cell's nitrogen requirements.

The catabolism of hydroxyproline (B1673980), an abundant amino acid in animal and plant tissues, represents a significant metabolic capability for various microorganisms, and this compound is a central intermediate in these pathways. asm.orgresearchgate.netcabidigitallibrary.org

In several bacteria, the degradation of specific hydroxyproline isomers proceeds via P2C. The metabolic pathways for trans-3-hydroxy-L-proline (T3LHyp) and cis-3-hydroxy-L-proline (C3LHyp) converge on the formation of P2C. cabidigitallibrary.org

T3LHyp Metabolism: This pathway is conserved in bacteria and mammals. iucr.org It involves a two-step process where T3LHyp is first acted upon by T3LHyp dehydratase to form P2C. cabidigitallibrary.orgiucr.org

C3LHyp Metabolism: In bacteria, C3LHyp is metabolized to L-proline via P2C, a pathway involving two enzymes: C3LHyp dehydratase and P2C reductase. cabidigitallibrary.org

In both pathways, the resulting this compound is then reduced by a Δ¹-pyrroline-2-carboxylate (Pyr2C) reductase to yield L-proline. cabidigitallibrary.orgiucr.org This conversion links the breakdown of hydroxyproline to the synthesis of a standard proteinogenic amino acid, allowing it to be used for protein synthesis or as a carbon and nitrogen source. asm.org

Conversely, the bacterial degradation pathway for trans-4-hydroxy-L-proline (T4LHyp) is distinct and does not proceed through P2C. Instead, it is converted to α-ketoglutarate via the intermediate Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC). asm.orgcabidigitallibrary.orgnih.gov

Enzymes Involved in this compound Microbial Metabolism

| Enzyme | Reaction | Metabolic Pathway | Organism Example | Reference |

|---|---|---|---|---|

| T3LHyp dehydratase | trans-3-Hydroxy-L-proline → this compound + H₂O | Hydroxyproline Catabolism | Bacteria, Archaea, Mammals | cabidigitallibrary.org |

| C3LHyp dehydratase | cis-3-Hydroxy-L-proline → this compound + H₂O | Hydroxyproline Catabolism | Bacteria | cabidigitallibrary.org |

| Δ¹-pyrroline-2-carboxylate reductase (HypS) | This compound + NAD(P)H → L-proline + NAD(P)⁺ | Hydroxyproline Catabolism, D-Proline Utilization | Sinorhizobium meliloti | asm.orgnih.gov |

| D-amino acid oxidase | D-proline → this compound | D-Proline Utilization | Sinorhizobium meliloti (via HypO protein) | nih.gov |

Function in Plant Stress Responses

While the accumulation of proline via the 1-pyrroline-5-carboxylate (P5C) pathway is a well-documented response to osmotic stress in plants, the direct role of this compound (P2C) is less characterized. jpmb-gabit.irpjoes.comnih.gov

The primary route for stress-induced proline biosynthesis in plants originates from glutamate (B1630785) and proceeds through the intermediate Δ¹-pyrroline-5-carboxylate (P5C), catalyzed by P5C synthetase (P5CS) and P5C reductase (P5CR). nih.govmdpi.compnas.org However, an alternative pathway for proline synthesis starting from ornithine exists. In some plant species, it has been proposed that ornithine can be deaminated by an α-aminotransferase to yield α-keto-δ-aminovalerate, which exists in spontaneous equilibrium with this compound (P2C). frontiersin.org This P2C could then potentially be reduced to proline. While this pathway is not considered the main route for stress-induced proline accumulation, it suggests a possible, albeit less defined, role for P2C in plant proline metabolism. frontiersin.org The overexpression of P5CS, which increases P5C and subsequently proline levels, has been shown to confer tolerance to drought and salinity. jpmb-gabit.iroup.com

Proline metabolism, particularly the cycling between proline and P5C, is intricately linked to cellular redox homeostasis. mdpi.comfrontiersin.orgoup.com The synthesis of proline consumes reducing power (NADPH), while its catabolism generates FADH₂ and NADH, thus helping to balance the cellular redox state, especially under stress conditions that can lead to oxidative damage. mdpi.comoup.combham.ac.uk The proline synthesis pathway can help regenerate NADP⁺, preventing photoinhibition caused by a lack of electron acceptors. oup.com The accumulation of proline itself acts as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress. oup.complantarchives.org Any contribution of this compound to proline pools via the ornithine pathway would indirectly link it to these redox-balancing functions, though its direct involvement in redox homeostasis is not well established compared to the proline-P5C cycle. frontiersin.org

Involvement in Cellular Homeostasis and Intermediary Metabolism

This compound is an intermediate metabolite that connects the catabolism of specific amino acids to the central pool of proteinogenic amino acids, thereby contributing to cellular homeostasis. hmdb.cabasys2.ca In bacteria, its formation from hydroxyproline or D-proline and subsequent conversion to L-proline is a clear example of its role in intermediary metabolism. asm.orgnih.govcabidigitallibrary.org This conversion ensures the salvage and recycling of carbon and nitrogen from non-standard amino acids, maintaining the necessary pool of L-proline for protein synthesis and other cellular functions. asm.org The proline metabolic cycle, in a broader sense, is crucial for maintaining redox balance, providing energy, and shuttling redox potential between cellular compartments. bham.ac.ukimrpress.comnih.gov As an intermediate in these pathways, P2C is part of the complex network that ensures metabolic flexibility and cellular stability.

Regulation of Cellular Proline Levels

This compound is an intermediate in the metabolic pathways of specific amino acids, such as D-proline and trans-3-hydroxy-L-proline, rather than the primary glutamate-to-proline biosynthesis pathway. In certain bacteria, like Azospirillum brasilense, a pathway has been identified where trans-3-hydroxy-L-proline is converted to Pyr2C, which is then reduced to L-proline. nih.gov This conversion is catalyzed by an NAD(P)H-dependent Δ(1)-pyrroline-2-carboxylate reductase. nih.gov This pathway appears distinct from the metabolism of trans-4-hydroxy-L-proline. nih.gov

Research indicates that 1-Pyrroline-2-carboxylic acid is a terminal product in D-proline metabolism, where it is formed via the action of D-amino-acid oxidase. basys2.cahmdb.ca The enzyme responsible for the reduction of Pyr2C to L-proline, Pyr2C reductase (EC 1.5.1.1), is involved in lysine (B10760008) degradation as well as arginine and proline metabolism. wikipedia.orggenome.jp This enzyme is distinct from the Pyrroline-5-carboxylate (P5C) reductases (EC 1.5.1.2) that catalyze the final step in the main proline biosynthetic pathway from glutamate. uniprot.orgwikipedia.org Therefore, Pyr2C's role in regulating cellular proline levels is linked to the catabolism and interconversion of specific amino acid precursors, like D-proline and hydroxyproline, rather than de novo synthesis from glutamate. nih.gov

Maintenance of NAD(P)H Pools

The reduction of pyrroline (B1223166) carboxylates is a critical reaction that influences the balance of cellular nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NAD(P)H/NAD(P)+). The conversion of this compound to L-proline is catalyzed by reductases that utilize either NADH or NADPH as a cofactor, thereby producing NAD+ or NADP+. wikipedia.orggenome.jp For instance, the Pyr2C reductase enzyme identified in Azospirillum brasilense shows activity with both NADH and NADPH. nih.govgenome.jp Similarly, a reductase from the bacterium Colwellia psychrerythraea can use both coenzymes but shows higher activity with NADPH. expasy.org

While direct studies on the Pyr2C shuttle are limited, extensive research on the related P5C/proline cycle provides a valuable model. The reduction of P5C to proline by Pyrroline-5-carboxylate Reductase (PYCR) enzymes consumes NAD(P)H. nih.govuniprot.org This process is integral to cellular redox homeostasis. In some cells, such as human erythrocytes, a primary function of PYCR may be the generation of NADP+, which is essential for pathways like the pentose (B10789219) phosphate (B84403) shunt. nih.govuniprot.org A proposed NADPH-linked P5C-proline shuttle can generate extra-mitochondrial NADP+ while transferring reducing equivalents into the mitochondria. nih.gov This shuttle is thought to be predominantly linked to NADPH due to the kinetic properties of the reductase enzyme and the relative cytosolic concentrations of NADPH and NADH. nih.gov By consuming NAD(P)H, the reduction of pyrroline carboxylates, including Pyr2C, can provide a source of NAD(P)+, which is essential for other metabolic processes like glycolysis and the tricarboxylic acid (TCA) cycle, particularly under conditions of metabolic stress or low respiratory chain activity. acs.orgjianhaidulab.com

Table 1: Reductase Enzymes in Proline-related Metabolism and their Cofactor Usage

| Enzyme | Substrate | EC Number | Preferred Cofactor(s) | Organism/Cell Type Example | Reference |

|---|---|---|---|---|---|

| Δ(1)-pyrroline-2-carboxylate reductase (LhpI) | This compound | 1.5.1.1 | NAD(P)H | Azospirillum brasilense | nih.govgenome.jp |

| Δ(1)-pyrroline-2-carboxylate reductase | This compound | 1.5.1.49 | NADPH > NADH | Colwellia psychrerythraea | expasy.org |

| Pyrroline-5-carboxylate reductase 1 (PYCR1) | 1-Pyrroline-5-carboxylate | 1.5.1.2 | NADH > NADPH | Human | uniprot.org |

| Pyrroline-5-carboxylate reductase 2 (PYCR2) | 1-Pyrroline-5-carboxylate | 1.5.1.2 | NADH > NADPH | Human | uniprot.org |

| Pyrroline-5-carboxylate reductase (ProC) | 1-Pyrroline-5-carboxylate | 1.5.1.2 | NADPH > NADH | Escherichia coli | uniprot.org |

Mechanistic Insights from Genetic Manipulation in Model Organisms

Genetic studies involving the disruption, overexpression, and mutational analysis of the enzymes that metabolize pyrroline carboxylates have provided crucial insights into their function and physiological roles.

Gene Disruption and Overexpression Studies

Direct genetic manipulation of the enzyme responsible for reducing this compound has been performed in bacterial models. In Azospirillum brasilense, the disruption of the LhpI gene, which encodes the Pyr2C reductase, resulted in the organism's inability to grow on trans-3-hydroxy-L-proline, D-proline, or D-lysine as a sole carbon source. nih.gov This demonstrates that the LhpI enzyme and its substrate, Pyr2C, are essential for these specific metabolic pathways in this bacterium. nih.gov

While extensive gene disruption studies on Pyr2C reductases in vertebrates are not widely available, research on the highly homologous PYCR enzymes that reduce P5C offers significant comparative insights.

Gene Disruption: In mice, a knockout of the Pycr1 gene did not produce obvious skin-related defects, but a knockout of Pycr2 resulted in neurological and neuromuscular phenotypes. nih.govnih.gov Double knockout of Pycr1 and Pycr2 was found to be sub-viable, indicating that the enzymes have redundant but vital functions in proline biosynthesis. nih.gov In zebrafish, knockout of the pycr1 gene led to increased apoptosis and senescence. mdpi.comresearchgate.net Silencing both PYCR1 and PYCR2 in human fibroblast cells caused defects in cell proliferation and increased sensitivity to oxidative stress. nih.gov

Overexpression: Overexpression of PYCR1 has been linked to increased proliferation in various cancer models, including gastric and breast cancer, suggesting it plays an oncogenic role. cyagen.comelifesciences.orgamegroups.org In gastric cancer cells, PYCR1 overexpression promoted cell growth, whereas its knockdown suppressed proliferation and induced apoptosis. amegroups.org These studies highlight the critical role of the proline synthesis pathway, including the reduction of pyrroline carboxylates, in cell growth, stress response, and disease. nih.govmedlineplus.gov

Mutational Analysis of Enzymatic Functions

Analysis of specific mutations in the genes encoding pyrroline-carboxylate reductases has clarified their structure-function relationships and links to human disease. Most of this research has focused on PYCR1, the enzyme that reduces P5C.

Mutations in the human PYCR1 gene are known to cause autosomal recessive cutis laxa, a progeroid disease characterized by wrinkled, inelastic skin and developmental delays. medlineplus.govmedlineplus.govnih.gov One study identified a single nucleotide change near a splice junction in PYCR1. nih.gov This mutation was predicted to disrupt the splice donor site, leading to the skipping of an exon, a frameshift, and the production of a non-functional protein. nih.gov Another homozygous missense mutation, p.Ala187Thr, was identified in a patient with the same condition, further linking loss of PYCR1 function to this disease. researchgate.net

A detailed biochemical and structural analysis was performed on the T171M variant of PYCR1, which is found in malignant melanoma and lung adenocarcinoma. acs.org While the mutation did not affect the protein's thermal stability, it had a profound impact on its catalytic activity. The study found that the turnover rate (kcat) of the T171M variant was drastically reduced—over 200-fold lower with NADH and over 100-fold lower with NADPH—compared to the wild-type enzyme. acs.org The X-ray crystal structure of the mutant protein revealed that the larger methionine side chain invades the binding site for the substrate (P5C), creating a steric clash that prevents the optimal positioning required for hydride transfer from the NAD(P)H cofactor. acs.org This study provides a clear molecular mechanism for how a single amino acid substitution can cripple enzymatic function.

Table 2: Examples of Mutations in Pyrroline-Carboxylate Reductase Genes and Their Consequences

| Gene | Mutation | Model Organism/Context | Consequence | Reference |

|---|---|---|---|---|

| PYCR1 | Missense mutation near splice junction | Human (Cutis Laxa Type 2) | Exon skipping, frameshift, loss of functional protein. | nih.gov |

| PYCR1 | p.Ala187Thr | Human (Cutis Laxa Type 2) | Presumed loss of function leading to clinical phenotype. | researchgate.net |

| PYCR1 | T171M | Human (Cancer variant) | >100-fold reduction in catalytic activity due to steric hindrance at the substrate-binding site. | acs.org |

| LhpI | Gene disruption (knockout) | Azospirillum brasilense | Loss of ability to grow on D-proline or trans-3-hydroxy-L-proline. | nih.gov |

Advanced Analytical Methodologies for 1 Pyrroline 2 Carboxylate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating 1-Pyrroline-2-carboxylate from complex biological matrices and quantifying its presence. These techniques are often coupled with mass spectrometry for enhanced sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Cyclic Imines and Potential Adaptations

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While direct analysis of this compound by GC-MS is challenging due to its low volatility, the methodology is well-established for related cyclic imines and can be adapted. nih.govmdpi.com For instance, GC-MS has been successfully used to separate and identify C6-C12 cyclic imides in various samples. nih.gov The analysis of 1-pyrroline, a related compound, by GC-MS has shown that it can be detected, although it may exist in equilibrium with its trimer, which is also observable in the gas phase under specific conditions. researchgate.net

Adaptation for this compound would likely require derivatization to increase its volatility and thermal stability. mdpi.com This process involves chemically modifying the analyte to make it suitable for GC analysis. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Detection and Quantification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound in biological samples. researchgate.netcreative-proteomics.comwiley.com This technique is particularly advantageous as it often does not require derivatization, simplifying sample preparation. nih.govwiley.com

LC-MS/MS methods have been developed for the simultaneous quantification of multiple metabolites, including the related compound Δ¹-pyrroline-5-carboxylate (P5C), in plasma and urine. wiley.comnih.govwiley.com These methods offer high accuracy and sensitivity, which are crucial for both research and clinical applications. creative-proteomics.com For example, a sensitive profiling method using ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) has been employed to identify and quantify carboxylic acids, including 1-pyrroline-5-carboxylate, in serum samples. wiley.com

| Parameter | Value | Reference |

| Instrumentation | Agilent 6545 Q-TOF/MS system | wiley.com |

| Ion Mode | Positive (POS) | wiley.com |

| Dry Gas Temperature | 300°C | wiley.com |

| Dry Gas Flow | 11 L/min | wiley.com |

| Sheath Gas Temperature | 325°C | wiley.com |

| Sheath Gas Flow | 11 L/min | wiley.com |

| Nebulizer Pressure | 25 psig | wiley.com |

| Capillary Voltage | 3500 V | wiley.com |

| Nozzle Voltage | 500 V | wiley.com |

| Mass Range | m/z 100–1000 | wiley.com |

| This table outlines typical parameters for LC-MS/MS analysis of carboxyl-containing metabolites. |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical process that modifies an analyte to improve its analytical properties, such as enhancing its detectability by a particular instrument. research-solution.com For challenging analytes like this compound, derivatization can significantly improve sensitivity and chromatographic behavior, especially for GC-MS analysis. mdpi.comsigmaaldrich.com

Common derivatization techniques include:

Silylation: This involves replacing active hydrogens on the molecule with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. research-solution.comsigmaaldrich.com The reaction increases volatility and thermal stability, making the compound more amenable to GC-MS analysis. mdpi.com

Acylation: This introduces an acyl group into the molecule. research-solution.com

Alkylation: This adds an alkyl group to the analyte. mdpi.com

Chemical Labeling for LC-MS: Specific reagents can be used to tag the carboxyl group, which can enhance ionization efficiency and detection sensitivity in LC-MS. For instance, 5-(diisopropylamino)amylamine (B1334337) (DIAAA) has been used to derivatize carboxylic acids, leading to significantly enhanced sensitivity in LC-MS analysis. wiley.comacs.org This approach allows for the creation of a "polarity-tuning" effect, improving the retention of polar metabolites on reversed-phase columns. acs.org

The choice of derivatization strategy depends on the analyte's functional groups and the analytical technique being used. research-solution.comsigmaaldrich.com

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are indispensable for elucidating the structure of this compound and for developing assays to measure its related enzymatic activities.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules in solution. hyphadiscovery.comipb.pt It provides detailed information about the connectivity of atoms and their spatial arrangement. hyphadiscovery.com For this compound and its derivatives, both ¹H and ¹³C NMR have been used for full spectroscopic characterization. unipi.itunipi.it

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed for unambiguous structural assignment, especially for complex molecules or when differentiating between isomers. hyphadiscovery.com NMR is also valuable in metabolic profiling studies, allowing for the identification and quantification of multiple metabolites, including proline and its derivatives, in biological extracts. creative-proteomics.com

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | Varies depending on specific protons | D₂O | mimedb.org |

| ¹³C | Varies depending on specific carbons | D₂O | unipi.it |

| This table provides a general overview of the types of NMR data collected for pyrroline-based compounds. |

UV-Vis Spectroscopy for Enzymatic Assay Development

UV-Vis spectroscopy is a widely used technique for developing and monitoring enzymatic assays. It measures the absorption of ultraviolet or visible light by a sample. In the context of this compound research, UV-Vis spectroscopy is often used to monitor the activity of enzymes involved in its metabolism.

A common application is to track the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH), which are coenzymes in many oxidoreductase reactions. mdpi.comnih.gov The oxidation of NADPH to NADP⁺, for example, can be monitored by the decrease in absorbance at 340 nm. nih.gov This principle is used in assays for enzymes like Δ¹-pyrroline-5-carboxylate reductase. nih.gov

| Parameter | Description | Wavelength | Reference |

| NAD(P)H Oxidation | Decrease in absorbance as NAD(P)H is consumed | 340 nm | nih.gov |

| Coupled Enzyme Assay | Production of NADH followed over time | 340 nm | mdpi.com |

| This table summarizes common UV-Vis spectroscopy applications in enzymatic assays related to pyrroline (B1223166) carboxylates. |

Enzymatic Assays for Specific Activity and Concentration Determination

Enzymatic assays are fundamental tools in the study of this compound (Pyr2C) and its metabolic pathways. These assays leverage the high specificity of enzymes to quantify the concentration of Pyr2C or to determine the activity of enzymes that produce or consume it.

Coupled Enzyme Reactions

Coupled enzyme reactions are a common strategy to measure the activity of an enzyme when its direct product is not easily detectable. In the context of Pyr2C research, this often involves linking the reaction of interest to a second, indicator reaction that produces a measurable change, such as a change in absorbance.

For instance, the activity of trans-3-hydroxy-L-proline (T3LHyp) dehydratase, which produces Pyr2C, can be assayed in a coupled system with an NADPH-dependent Pyr2C reductase. nih.gov In this setup, the Pyr2C produced by the first enzyme is immediately reduced by the second enzyme, consuming NADPH. The rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm, is directly proportional to the activity of the T3LHyp dehydratase. nih.gov

Similarly, the activity of proline dehydrogenase (PRODH), which can produce Δ1-pyrroline-5-carboxylate (P5C), a related compound, is often measured in a coupled assay with P5C dehydrogenase (P5CDH). nih.govnih.gov This coupled reaction oxidizes the intermediate P5C to glutamate (B1630785), with the concomitant reduction of NAD+ to NADH, which is also monitored spectrophotometrically at 340 nm. nih.govmdpi.com

A summary of enzymes involved in coupled assays for related pyrroline compounds is presented below:

| Enzyme 1 (Primary) | Substrate | Product (Intermediate) | Enzyme 2 (Coupling) | Coenzyme Change Monitored | Reference |

| T3LHyp Dehydratase | trans-3-hydroxy-L-proline | This compound | Pyr2C Reductase | NADPH Oxidation | nih.gov |

| Proline Dehydrogenase (PRODH) | L-Proline | Δ1-Pyrroline-5-carboxylate (P5C) | P5C Dehydrogenase (P5CDH) | NAD+ Reduction | nih.govmdpi.com |

Isotopic Labeling and Fluxomics for Metabolic Pathway Elucidation

Isotopic labeling, coupled with metabolic flux analysis (fluxomics), provides a powerful approach to unravel the complexities of metabolic pathways, including those involving this compound and its precursors. mdpi.comfrontiersin.org By tracing the fate of isotopically labeled atoms through a network of biochemical reactions, researchers can gain quantitative insights into the flow of metabolites. mdpi.com

Tracing Carbon and Nitrogen Flow

Stable isotopes, most commonly carbon-13 (13C) and nitrogen-15 (B135050) (15N), are used as tracers. frontiersin.orgoup.com Cells or organisms are supplied with a substrate (e.g., glucose, glutamine) that has been enriched with one or more of these heavy isotopes. nih.gov As the labeled substrate is metabolized, the isotopic label is incorporated into downstream metabolites, including amino acids like proline and its intermediates. frontiersin.org

The distribution of these isotopes in the various metabolites is then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org This data reveals the specific pathways that are active and the relative contribution of different substrates to the synthesis of a particular compound. nih.govscispace.com

For example, by feeding cells 13C-labeled glutamine, researchers can trace the flow of carbon into the proline biosynthetic pathway. nih.gov Glutamate, derived from glutamine, is a direct precursor to Δ1-pyrroline-5-carboxylate (P5C), which is then reduced to proline. frontiersin.orgbioone.org Analysis of the labeling pattern in proline can quantify the extent to which it is synthesized from glutamine. nih.gov Similarly, nitrogen flow can be traced using 15N-labeled precursors to understand nitrogen metabolism and its connection to proline synthesis. oup.com

This approach has been instrumental in understanding how proline metabolism is regulated under different conditions, such as osmotic stress, and how it interconnects with other central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.orgfrontiersin.orgmdpi.com

Quantitative Flux Analysis

Quantitative flux analysis, or 13C-Metabolic Flux Analysis (13C-MFA), is a computational method that uses the isotopic labeling data to calculate the rates (fluxes) of individual enzymatic reactions within a metabolic network. mdpi.comfrontiersin.org This goes beyond simply identifying active pathways and provides a quantitative measure of the metabolic activity.

The process involves:

Isotope Labeling Experiment: Culturing cells with a 13C-labeled substrate until a metabolic and isotopic steady state is reached. scispace.com

Measurement of Isotope Labeling Patterns: Analyzing the mass isotopomer distribution of key metabolites (like amino acids) using GC-MS or LC-MS. frontiersin.org

Computational Modeling: Using a metabolic network model and the experimental labeling data to solve for the unknown metabolic fluxes that best explain the observed labeling patterns. mdpi.com

This powerful technique has been used to quantify the flux through the proline synthesis and degradation pathways, revealing how these fluxes are altered in response to environmental stresses or in different cell types. nih.govscispace.com For instance, quantitative flux analysis has demonstrated the importance of proline metabolism in maintaining cellular redox balance by influencing the NADP+/NADPH ratio. nih.gov It can also elucidate the contribution of proline catabolism to energy production in specific cellular compartments like the mitochondria. frontiersin.org

The table below summarizes key applications of isotopic labeling in studying proline metabolism:

| Isotopic Tracer | Analytical Technique | Key Findings Related to Pyrroline/Proline Metabolism | Reference |

| U-13C-Glutamine | Mass Spectrometry | Quantified the fraction of proline synthesized from glutamine. | nih.gov |

| 13C-Glucose | GC-MS | Revealed rerouting of carbon from the TCA cycle towards glutamate and proline synthesis under osmotic stress. | scispace.com |

| 15N-Labeled Substrates | Mass Spectrometry | Used to trace nitrogen flow in amino acid catabolism, including the conversion of proline to glutamate. | oup.comfrontiersin.org |

| 2,3,3-2H-Serine | Mass Spectrometry | Elucidated the role of serine-driven one-carbon metabolism in NADPH homeostasis, which is linked to proline synthesis. | nih.gov |

Evolutionary and Comparative Biochemical Perspectives of 1 Pyrroline 2 Carboxylate Pathways

Conservation and Divergence of Metabolic Pathways Across Domains of Life

The metabolism of P2C serves as an excellent example of both conservation and divergence in metabolic evolution.

Conservation: The core two-step pathway for converting T3LHyp to L-proline via a P2C intermediate is remarkably conserved across all three domains of life, from hyperthermophilic archaea to mammals. nih.govrcsb.org This suggests a strong selective pressure to salvage L-proline from the degradation of hydroxylated proteins, a process that likely has ancient roots. The fundamental biochemical logic—dehydration followed by reduction—has been maintained throughout evolution.

Furthermore, the evolution of T3LHypD from the proline racemase-like protein family illustrates functional divergence. A single amino acid substitution—a threonine replacing a critical cysteine in the active site—is thought to have switched the enzyme's activity from a racemase to a dehydratase. nih.govnih.gov This mutational event gave rise to a new enzymatic function, enabling the specific degradation of T3LHyp.

The divergence is also evident when comparing the metabolism of different hydroxyproline (B1673980) isomers. While the T3LHyp pathway is conserved, the degradation of trans-4-hydroxy-L-proline (T4LHyp) follows different routes in bacteria and mammals. nih.govnih.gov In mammals, T4LHyp is catabolized to glyoxylate (B1226380) and pyruvate, whereas in some bacteria, it is converted to α-ketoglutarate through a different set of enzymatic reactions. nih.govplos.org This highlights how different evolutionary lineages have devised distinct solutions for metabolizing structurally similar compounds.

Adaptation of 1-Pyrroline-2-carboxylate Metabolism in Extremophiles

Extremophiles, organisms that thrive in harsh environments, have evolved unique metabolic adaptations for survival. The metabolism of P2C is implicated in these adaptations, primarily through its connection to the accumulation of compatible solutes like L-proline. Proline is a well-known osmoprotectant and thermoprotectant, helping cells maintain osmotic balance and protein stability under conditions of high salinity, high temperature, or desiccation. creative-proteomics.com

The discovery and characterization of a functional T3LHyp degradation pathway in the hyperthermophilic archaeon Thermococcus litoralis, which grows optimally at high temperatures, provides direct evidence for the role of P2C metabolism in extremophiles. rcsb.orgnih.gov In this organism, the pathway serves to recycle T3LHyp back into L-proline, a crucial osmolyte. The P2C reductase from T. litoralis is a thermostable enzyme, retaining its function under conditions that would denature most enzymes from mesophilic organisms.

In haloarchaea, which inhabit hypersaline environments, amino acid metabolism is a key component of their survival strategy. plos.orgnih.gov While direct studies on P2C metabolism in all haloarchaea are limited, the presence of proline dehydrogenase in many species points to the importance of proline metabolism. plos.org The ability to synthesize proline from various sources, including potentially from hydroxyproline degradation via P2C, would be highly advantageous for accumulating this compatible solute to counteract external osmotic pressure. The conversion of amino acids into proline provides a mechanism for osmostress protection in bacteria like Bacillus subtilis, where intermediates of proline biosynthesis, such as P5C, play a central role. researcher.life By analogy, the P2C to proline conversion in extremophiles represents a valuable adaptive trait.

The table below outlines the adaptive significance of the P2C pathway in extremophilic organisms.

| Extremophile Type | Adaptive Challenge | Role of P2C Pathway | Key Enzyme/Feature |

| Hyperthermophiles | High Temperature | Production of L-proline, a thermoprotectant that stabilizes proteins and cellular structures. | Thermostable P2C reductase and T3LHyp dehydratase (e.g., in Thermococcus litoralis). nih.gov |

| Halophiles | High Salinity | Synthesis of L-proline, an osmoprotectant that balances external osmotic pressure and prevents water loss. | Potential for proline accumulation from diverse sources, including hydroxyproline. plos.orgresearcher.life |

| Psychrophiles | Low Temperature | While less studied for P2C specifically, proline accumulation can help maintain membrane fluidity and protein function at low temperatures. | Cold-adapted enzymes would be required. |

Future Research Directions and Unexplored Areas

Discovery of Novel Enzymes and Reaction Mechanisms

The metabolic pathways involving 1-Pyrroline-2-carboxylate are not yet fully charted, presenting a fertile ground for the discovery of new enzymes and catalytic processes. While the conversion of trans-3-hydroxy-L-proline to P2C has been identified, the enzymes and the complete pathway for its further metabolism in many organisms remain hypothetical. nih.govnih.gov

Recent research has successfully identified and characterized novel enzymes in related pathways, such as D-hydroxyproline dehydrogenase and Δ1-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C) deaminase in bacteria. semanticscholar.org These discoveries highlight the potential for identifying analogous new enzymes that act on P2C. For instance, a novel P2C reductase, belonging to the ornithine cyclodeaminase/μ-crystallin superfamily, has been identified in bacteria, demonstrating properties distinct from previously known reductases. nih.gov This finding opens the door to exploring the diversity and evolution of enzymes responsible for P2C conversion.

Future investigations will likely focus on:

Identifying and characterizing the enzymes that catalyze the downstream metabolism of P2C. This includes the search for novel dehydrogenases, isomerases, or other enzymes that convert P2C into other essential metabolites.

Exploring the diversity of P2C-metabolizing enzymes across different species. Comparative genomics and enzymology can reveal evolutionary adaptations and unique metabolic capabilities. nih.gov

Elucidating the reaction mechanisms of newly discovered enzymes. Detailed kinetic and structural studies will be crucial to understand their catalytic strategies and substrate specificities. umsystem.edu

Investigation of Post-Translational Modifications and Their Regulatory Roles

The activity and function of enzymes involved in this compound metabolism are likely regulated by post-translational modifications (PTMs). These modifications can act as molecular switches, rapidly altering enzyme activity in response to cellular signals and environmental changes.

While research on PTMs of P2C-related enzymes is still in its early stages, studies on the broader proline metabolic pathway provide important clues. For example, immunoblot data for key enzymes in proline synthesis and catabolism, such as Δ1-pyrroline-5-carboxylate synthetase (P5CS) and proline dehydrogenase (PDH), suggest they undergo unknown PTMs. frontiersin.org The nature of these modifications, which could include phosphorylation, acetylation, glycosylation, or sumoylation, and their impact on enzyme activity and localization are key areas for future research. frontiersin.orgnih.gov

Key research questions to be addressed include:

What specific PTMs occur on enzymes that produce or degrade this compound? Advanced mass spectrometry-based proteomics will be instrumental in identifying and mapping these modifications.

How do these PTMs affect the catalytic activity, stability, and subcellular localization of the enzymes? Site-directed mutagenesis and in vitro enzyme assays can reveal the functional consequences of specific modifications.

What are the signaling pathways that lead to these PTMs? Identifying the kinases, phosphatases, acetyltransferases, and other modifying enzymes will be crucial to understanding the regulatory networks.

Application of Systems Biology and Omics Technologies to this compound Metabolism

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-level approach to understanding the complex network of this compound metabolism. researchgate.net These technologies can provide a comprehensive view of the genes, proteins, and metabolites involved and how they are interconnected.

Metabolomics has already proven useful in identifying metabolic pathways associated with proline metabolism in various contexts, such as aging and Alzheimer's disease. frontiersin.org Transcriptomic analyses have been used to study the expression of genes involved in the biosynthesis of 2-acetyl-1-pyrroline, a related compound, revealing the interplay between different metabolic pathways. frontiersin.org

Future applications of omics technologies will likely involve:

Integrative multi-omics analyses. Combining data from different omics levels will provide a more holistic understanding of how genetic variations, transcriptional changes, protein abundance, and metabolite levels collectively influence P2C homeostasis. researchgate.net

Metabolic flux analysis. Using stable isotope labeling, researchers can trace the flow of atoms through the P2C metabolic network, providing quantitative insights into pathway activity under different conditions.

Computational modeling. Developing kinetic models of P2C metabolism will allow for in silico predictions of how the system responds to perturbations and can help identify key control points in the network.

Elucidation of Regulatory Networks Controlling this compound Homeostasis

The cellular concentration of this compound is tightly controlled to meet metabolic demands and prevent potential toxicity. This homeostasis is maintained by intricate regulatory networks that operate at the transcriptional and post-transcriptional levels.

Studies on the broader proline-P5C cycle have begun to unravel these regulatory mechanisms. For example, transcription factors from the bZIP family have been shown to regulate the expression of key enzymes in proline biosynthesis in response to environmental cues. mdpi.comresearchgate.net The expression of proline dehydrogenase, an enzyme that can lead to the formation of a related pyrroline (B1223166) compound, is regulated by factors such as low osmolarity and proline signaling. mdpi.com

Future research in this area will aim to:

Identify the specific transcription factors that regulate the genes encoding enzymes of P2C metabolism. Techniques like ChIP-sequencing and DNA affinity chromatography can be used to pinpoint these regulatory proteins.

Uncover the signaling pathways that control the activity of these transcription factors. This will connect extracellular signals and intracellular metabolic states to the regulation of P2C levels.

Investigate the role of non-coding RNAs, such as microRNAs, in the post-transcriptional regulation of P2C-related genes. These small RNA molecules can fine-tune gene expression and add another layer of complexity to the regulatory network. nih.gov

Structural Biology of Enzyme Complexes and Protein-Protein Interactions

The enzymes involved in this compound metabolism may not function in isolation but rather as part of larger multi-enzyme complexes. The formation of these complexes can enhance catalytic efficiency through substrate channeling, where the product of one enzyme is directly passed to the active site of the next, preventing the diffusion of intermediates into the bulk solvent. unl.edunih.gov

There is growing evidence for such complexes in related metabolic pathways. For instance, studies have shown that monofunctional proline dehydrogenase (PRODH) and Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) can form a complex that facilitates substrate channeling. nih.gov In plants, a mitochondrial complex involving ProDH, P5CDH, and ornithine-δ-aminotransferase has been identified. oup.com

Future directions in the structural biology of P2C metabolism include:

Determining the three-dimensional structures of enzymes that metabolize P2C. X-ray crystallography and cryo-electron microscopy will be essential tools for this purpose. nih.govnih.gov

Investigating the formation and architecture of multi-enzyme complexes. Techniques such as co-immunoprecipitation, affinity pull-down assays, and structural analysis of entire complexes will shed light on their organization. oup.com

Understanding the molecular basis of substrate channeling. Structural and computational studies can reveal the tunnels and electrostatic interactions that guide intermediates between active sites. nih.gov

Q & A

Q. How can researchers ensure ethical reporting of contradictory findings in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.